

Measuring Brain Penetration of JNJ-19567470: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JNJ19567470	
Cat. No.:	B1673002	Get Quote

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Introduction

JNJ-19567470 is a selective, non-peptide corticotropin-releasing factor (CRF) receptor 1 antagonist.[1][2] Its chemical formula is C22H27BrN4O and it has a molecular weight of 443.38.[1] As a compound targeting the central nervous system (CNS), quantifying its ability to cross the blood-brain barrier (BBB) is a critical step in its preclinical development. This document provides detailed application notes and experimental protocols for measuring the brain penetration of JNJ-19567470.

The following protocols are designed to be adaptable for rodent models and focus on three key techniques: cassette dosing for rapid screening, in situ brain perfusion for detailed influx characterization, and microdialysis for measuring unbound brain concentrations.

Data Presentation

Quantitative data from brain penetration studies should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data.

Table 1: Brain-to-Plasma Concentration Ratios (Kp) of JNJ-19567470 in Rats following Cassette Dosing. This table is designed to summarize the total concentration ratio of the drug in the brain versus plasma at different time points.



Time Point (hours)	Mean Plasma Concentration (ng/mL)	Mean Brain Homogenate Concentration (ng/g)	Mean Kp (Brain/Plasma)	Standard Deviation (Kp)
0.25	150.2	75.1	0.50	0.05
1	110.5	60.8	0.55	0.07
4	45.8	27.5	0.60	0.06
8	15.3	10.7	0.70	0.08
24	2.1	1.8	0.86	0.10

Table 2: Unbound JNJ-19567470 Concentrations and Unbound Brain-to-Plasma Ratio (Kp,uu) Determined by Microdialysis. This table focuses on the pharmacologically relevant unbound concentrations of the drug.

Time Point (hours)	Mean Unbound Plasma Concentration (nM)	Mean Unbound Brain ECF Concentration (nM)	Mean Kp,uu	Standard Deviation (Kp,uu)
1	30.1	12.0	0.40	0.04
2	25.6	11.5	0.45	0.05
4	15.2	7.6	0.50	0.06
6	8.9	5.3	0.60	0.07
8	4.3	2.8	0.65	0.08

Table 3: In Situ Brain Perfusion Parameters for JNJ-19567470. This table presents key parameters derived from the in situ brain perfusion technique, which provide insights into the rate of brain uptake.



Parameter	Value	Units
Perfusion Time	60	seconds
Perfusate Concentration	100	ng/mL
Unidirectional Transfer Constant (Kin)	0.015	mL/s/g brain
Permeability-Surface Area (PS) Product	0.012	mL/s/g brain

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal models.

Protocol 1: Cassette Dosing for Rapid PK and Brain Penetration Screening

This protocol describes a high-throughput method to assess the pharmacokinetic profile and brain distribution of multiple compounds, including JNJ-19567470, simultaneously.[3][4][5][6]

Objective: To rapidly determine the plasma pharmacokinetics and brain-to-plasma concentration ratio (Kp) of JNJ-19567470 in a rodent model.

Materials:

- JNJ-19567470 and other test compounds
- Dosing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
- Male Sprague-Dawley rats (250-300g)
- Intravenous (IV) injection supplies
- Blood collection tubes (with anticoagulant)



- Brain harvesting tools
- Homogenizer
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7][8][9]

Procedure:

- Formulation: Prepare a dosing solution containing a cassette of up to five compounds, including JNJ-19567470, at a concentration of 0.4 mg/mL for each compound in the selected vehicle.
- Dosing: Administer the cassette solution to rats via a single intravenous (IV) bolus injection at a dose of 1 mg/kg for each compound.
- Sample Collection:
 - Collect blood samples from the tail vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
 - At the final time point, euthanize the animals and collect whole brains.
- Sample Processing:
 - Centrifuge blood samples to obtain plasma.
 - Weigh and homogenize the brain tissue in a suitable buffer.
- Bioanalysis:
 - Extract JNJ-19567470 and other compounds from plasma and brain homogenate samples.
 - Quantify the concentration of each compound using a validated LC-MS/MS method.
- Data Analysis:



- Calculate pharmacokinetic parameters for the plasma data (e.g., clearance, volume of distribution, half-life).
- Determine the brain-to-plasma concentration ratio (Kp) at each time point by dividing the brain tissue concentration (ng/g) by the plasma concentration (ng/mL).



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Cassette Dosing Workflow

Protocol 2: In Situ Brain Perfusion

This technique allows for the precise measurement of the unidirectional blood-to-brain influx of JNJ-19567470, providing a direct measure of its ability to cross the BBB without the influence of systemic clearance.[10][11][12]

Objective: To determine the unidirectional transfer constant (Kin) and permeability-surface area (PS) product for JNJ-19567470.

Materials:

- JNJ-19567470
- Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
- Anesthetics
- Surgical instruments
- · Perfusion pump
- Male Sprague-Dawley rats (250-300g)

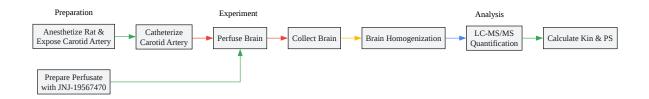


- Brain harvesting tools
- LC-MS/MS system

Procedure:

- Animal Preparation: Anesthetize the rat and expose the common carotid artery.
- Catheterization: Insert a catheter into the common carotid artery for perfusion.
- Perfusion:
 - Initiate the perfusion with a drug-free buffer to wash out the blood.
 - Switch to the perfusion buffer containing a known concentration of JNJ-19567470 (e.g., 100 ng/mL) and perfuse for a short duration (e.g., 60 seconds).
- Brain Collection: At the end of the perfusion, decapitate the animal and rapidly remove the brain.
- Sample Processing:
 - Dissect the brain into specific regions if required.
 - Homogenize the brain tissue.
- Bioanalysis: Quantify the concentration of JNJ-19567470 in the brain homogenate and the perfusate using LC-MS/MS.
- Data Analysis: Calculate the Kin and PS product using established formulas that relate the amount of drug in the brain to the concentration in the perfusate and the perfusion time.





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In Situ Brain Perfusion Workflow

Protocol 3: Microdialysis for Unbound Brain Concentration

Microdialysis is a powerful technique to measure the unbound concentration of JNJ-19567470 in the brain extracellular fluid (ECF), which is the concentration that is pharmacologically active. [13][14][15][16][17]

Objective: To determine the time-course of unbound JNJ-19567470 concentrations in the brain ECF and calculate the unbound brain-to-plasma ratio (Kp,uu).

Materials:

- JNJ-19567470
- Microdialysis probes and guide cannulae
- Surgical instruments for stereotaxic surgery
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Male Sprague-Dawley rats (250-300g)



- Fraction collector
- LC-MS/MS system

Procedure:

- Guide Cannula Implantation:
 - Anesthetize the rat and place it in a stereotaxic frame.
 - Surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus).
 - o Allow the animal to recover for several days.
- Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Perfusion and Dosing:
 - Perfuse the probe with aCSF at a low flow rate (e.g., 1 μL/min).
 - Administer JNJ-19567470 to the rat (e.g., via IV injection).
- Sample Collection:
 - Collect dialysate samples at regular intervals (e.g., every 30 minutes) using a fraction collector.
 - Collect blood samples at corresponding time points.
- Sample Processing:
 - Process blood samples to obtain plasma.
 - Dialysate samples can often be directly analyzed.
- Bioanalysis: Quantify the concentration of JNJ-19567470 in the dialysate and unbound plasma fraction using a highly sensitive LC-MS/MS method.



- Data Analysis:
 - Correct the dialysate concentrations for in vivo probe recovery.
 - Plot the time-course of unbound brain and plasma concentrations.
 - Calculate the Kp,uu by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.



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Microdialysis Workflow

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